![molecular formula C17H20N2O4 B2418951 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione CAS No. 1008214-36-5](/img/structure/B2418951.png)

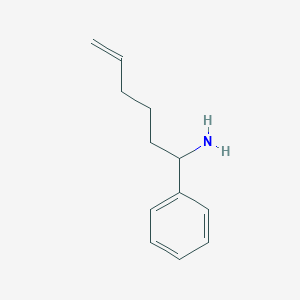

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

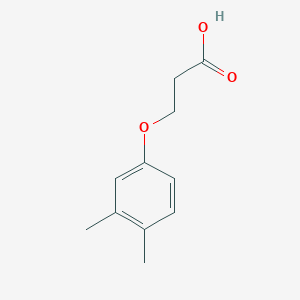

Description

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione, also known as BDPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDPP belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

- Evidence : In vitro studies demonstrate that OSI-930 enhances the anticancer activity of doxorubicin, a commonly used chemotherapy drug, by improving its efficacy in colorectal carcinoma cells .

- Evidence : Compounds substituted with benzo[d][1,3]dioxol-5-yl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups inhibit VEGFR1 and reduce VEGF-induced endothelial cell migration .

- Evidence : OSI-930 combined with doxorubicin significantly improves doxorubicin’s anticancer activity in colorectal carcinoma cells .

- Findings : Spectroscopic techniques provide insights into molecular properties, vibrational modes, and electronic transitions .

Cancer Chemoresistance Reversal

Anti-Angiogenic Activity

Multi-Drug Resistance Reversal

Flavoring Agent Synthesis

Spectroscopic Investigations

Organic Synthesis and Characterization

Mechanism of Action

Target of Action

The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are involved in drug resistance by pumping out drugs from the cells, reducing their intracellular concentrations .

Mode of Action

This compound inhibits VEGFR1, thereby blocking the binding of VEGF to its receptor . This prevents the activation of downstream signaling pathways that promote angiogenesis. Additionally, it inhibits P-glycoprotein efflux pumps, which can enhance the intracellular concentration of other drugs .

Biochemical Pathways

By inhibiting VEGFR1, this compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can limit the supply of oxygen and nutrients to tumor cells, inhibiting their growth and proliferation. By inhibiting P-glycoprotein efflux pumps, it can increase the efficacy of other drugs by preventing their expulsion from the cells .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of other drugs .

Result of Action

The inhibition of angiogenesis and P-glycoprotein efflux pumps by this compound can lead to enhanced anticancer activity. For instance, it has been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells . This was evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h6-8,12-13,18H,1-5,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNSRDUOZCLLKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)